![molecular formula C13H33NOSi4 B14410041 {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 85199-81-1](/img/structure/B14410041.png)
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is a specialized organosilicon compound It is characterized by the presence of an isocyanate group attached to a silicon atom, which is further bonded to three trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) may involve large-scale reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Análisis De Reacciones Químicas
Types of Reactions
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostic applications.
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable bonds. This reactivity is harnessed in various applications, from material science to biological systems. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
2-Phenylethanol: An aromatic compound with applications in perfumery and flavoring.
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to positronium.
Uniqueness
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of an isocyanate group with silicon-containing trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable in applications where other compounds may not be suitable.
Propiedades
Número CAS |
85199-81-1 |
|---|---|
Fórmula molecular |
C13H33NOSi4 |
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
isocyanato-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)14-12-15/h1-11H3 |
Clave InChI |
UVSFDVUWVDCIFJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


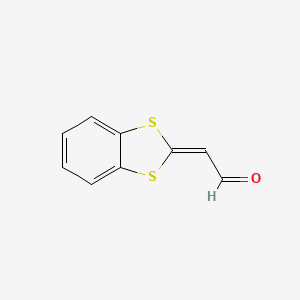

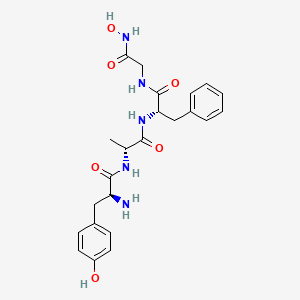

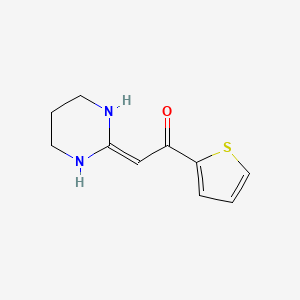
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


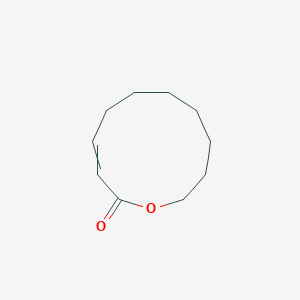
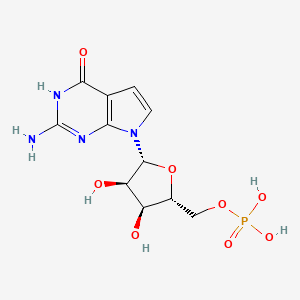

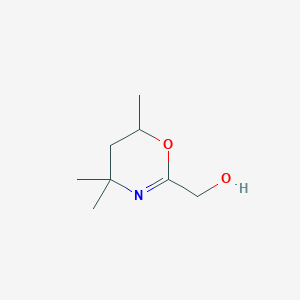
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)

